(R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
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Overview
Description
(R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorophenyl group, an isopropylamino group, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce the 4-chlorophenyl group. Subsequent steps may include the introduction of the isopropylamino group and the formation of the propanoic acid moiety. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-(4-Chlorophenyl)propanoic acid
3-(Isopropylamino)propanoic acid
4-Chlorophenylacetic acid
Uniqueness: (R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
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Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
FICHVKVITNUZFD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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